molecular formula C15H15N3O2 B3560623 N-[4-(propionylamino)phenyl]nicotinamide

N-[4-(propionylamino)phenyl]nicotinamide

Cat. No.: B3560623
M. Wt: 269.30 g/mol
InChI Key: LYONBZLLEXUBNW-UHFFFAOYSA-N
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Description

N-[4-(propionylamino)phenyl]nicotinamide is a nicotinamide derivative featuring a phenyl ring substituted at the para-position with a propionylamino (-NHCOCH₂CH₃) group. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol. The compound’s structure combines the pyridine-3-carboxamide (nicotinamide) core with a lipophilic propionylamino-phenyl moiety, which may influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

N-[4-(propanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-14(19)17-12-5-7-13(8-6-12)18-15(20)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYONBZLLEXUBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Nicotinamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Key Findings References
This compound Phenyl-4-propionylamino C₁₅H₁₅N₃O₂ 269.30 Not explicitly reported Structural similarity suggests potential kinase or receptor modulation. N/A
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Methoxy, trifluoromethyl biphenyl C₂₃H₁₈F₃N₃O₃ 465.40 Potent and selective agonist Exhibits high receptor selectivity due to trifluoromethyl and biphenyl groups.
6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)nicotinamide Fluorophenyl, triazole-benzylthio C₂₀H₁₆FN₅OS 406.10 (ESI-MS) Antimicrobial/kinase inhibition Robust activity linked to thioether and triazole moieties; 85.3% purity.
(E)-N-(4-(2-(2,4-Dichlorobenzylidene)hydrazine-1-carbonyl)phenyl)-nicotinamide Dichlorobenzylidene hydrazine C₂₀H₁₃Cl₂N₅O₂ 434.25 VEGFR-2 inhibition Strong anti-angiogenic effects in vitro; targets vascular endothelial growth factor receptor.
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1,3]oxazine-6-yl]-phenyl}-nicotinamide [1,3]-Oxazine, trimethoxyphenyl C₂₆H₂₅N₅O₅ 487.51 Anti-inflammatory Superior to indomethacin in reducing inflammation; redox-modulating properties.
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)nicotinamide Ethoxyphenyl sulfonamide C₂₀H₁₉N₃O₄S 397.45 Not explicitly reported Sulfonyl group enhances solubility; potential for oral bioavailability.

Structural and Physicochemical Insights

  • Lipophilicity and Bioavailability: The trifluoromethyl group in ’s compound increases lipophilicity, enhancing membrane permeability . The sulfonamide group in ’s derivative improves aqueous solubility, critical for oral administration .
  • Electron-Withdrawing/Donating Effects: Fluorine () and chlorine () substituents enhance metabolic stability via electron-withdrawing effects, prolonging half-life .

Pharmacological Activity Trends

  • Kinase and Receptor Modulation :

    • Trifluoromethyl-biphenyl derivatives () show high selectivity for agonist activity, likely due to steric and electronic interactions with hydrophobic receptor pockets .
    • Hydrazine-linked dichlorobenzylidene derivatives () inhibit VEGFR-2, a key target in anti-angiogenic cancer therapy .
  • Anti-Inflammatory and Antioxidant Effects :

    • [1,3]-Oxazine derivatives () demonstrate potent anti-inflammatory activity, attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit cyclooxygenase (COX) enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(propionylamino)phenyl]nicotinamide
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